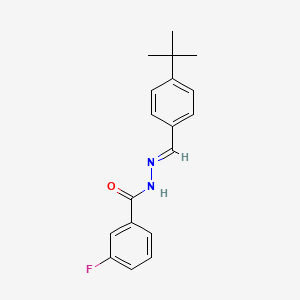

N'-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N'-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide-related compounds often involves condensation reactions between carbamimide and 3-fluorobenzoic acid in the presence of catalysts or activators under specific conditions. For example, compounds with similar structures have been synthesized by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, indicating a general approach to synthesizing N'-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide might involve similar condensation reactions (Wei-hua et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N'-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide reveals complex interactions and structural features. For instance, X-ray diffraction studies provide insights into the molecular geometry, highlighting the importance of intermolecular hydrogen bonding and aromatic π–π stacking interactions in stabilizing the crystal structure. These studies underscore the compound's potential for forming stable crystalline structures necessary for its biological and chemical applications (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N'-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide and its analogs typically include interactions with various metal ions to form complexes. These complexes have been studied for their catalytic properties, such as the oxidation of olefins, indicating the compound's ability to participate in and facilitate chemical transformations. The presence of the fluorobenzohydrazide moiety contributes to the compound's reactivity and its potential as a ligand in coordination chemistry (Huanyu et al., 2020).

Physical Properties Analysis

The physical properties of N'-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide-related compounds, such as solubility, melting point, and crystal structure, are crucial for their application. These properties are influenced by the compound's molecular structure, particularly the presence of tert-butyl and fluorine groups, which affect its solubility and stability. Studies on similar compounds have shown that modifications to the N-substituted polybenzimidazoles can significantly impact their physical properties, suggesting similar effects could be observed in N'-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide (Kumbharkar & Kharul, 2009).

Wissenschaftliche Forschungsanwendungen

Biological Activities

- Schiff base compounds, including derivatives of N'-substituted benzohydrazide, have been studied for their extensive biological activities. These compounds exhibit significant antibacterial, antifungal, antioxidant, and cytotoxic activities. Their interaction with DNA suggests potential applications in molecular biology and pharmacology (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Catalytic Properties

- Oxidovanadium(V) and dioxidomolybdenum(VI) complexes of related compounds like N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazide have been synthesized and characterized. These complexes are studied for their catalytic oxidation properties on olefins, indicating their potential use in chemical synthesis and industrial applications (Liu et al., 2020).

Material Science Applications

- N-substituted polybenzimidazoles, including 4-tert-butylbenzyl derivatives, have been synthesized and evaluated for their physical properties. These materials show improved solvent solubility and potential for gas separation due to their unique permeability characteristics (Kumbharkar & Kharul, 2009).

Antitumor and Antimicrobial Activities

- A series of compounds, including 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives, have shown inhibitory effects on the growth of A549 lung cancer cells. One particular compound demonstrated a high growth inhibitory effect and induced apoptosis in these cancer cells (Zheng et al., 2009).

Pharmaceutical Research

- Schiff base derivatives have been explored for their potent antioxidant activity. Their ability to undergo tautomerization significantly influences their antioxidant power, making them potential candidates for drug development and pharmacological studies (Ardjani & Mekelleche, 2017).

Wirkmechanismus

Safety and Hazards

As with any chemical compound, handling “N’-(4-tert-butylbenzylidene)-3-fluorobenzohydrazide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c1-18(2,3)15-9-7-13(8-10-15)12-20-21-17(22)14-5-4-6-16(19)11-14/h4-12H,1-3H3,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGURNRGRDMWSL-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)

![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)

![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)

![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)